Bienvenue dans la boutique en ligne BenchChem!

2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide

BCRP Multidrug Resistance Phenyltetrazole

This phenyltetrazole-amide hybrid is a structurally verified inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2). It achieves a fold-resistance reversal of 1.39 at 10 µM in H460/MX20 cell lines, resensitizing cancer cells without P-gp cross-reactivity. QSAR models confirm critical structure-activity boundaries; in-class substitution by a generic compound will invalidate assay results. Procure this exact validated hit for MDR pathway dissection, medicinal chemistry campaigns, and machine learning training benchmarks.

Molecular Formula C16H11F3N6O3
Molecular Weight 392.298
CAS No. 1396860-86-8
Cat. No. B2805823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396860-86-8
Molecular FormulaC16H11F3N6O3
Molecular Weight392.298
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC(F)(F)F
InChIInChI=1S/C16H11F3N6O3/c17-16(18,19)28-12-7-1-9(2-8-12)15(27)21-10-3-5-11(6-4-10)25-23-14(13(20)26)22-24-25/h1-8H,(H2,20,26)(H,21,27)
InChIKeyVNXLLMYUWOTNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396860-86-8): A Phenyltetrazole Amide BCRP Inhibitor for Multidrug Resistance Research


2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396860-86-8) is a synthetic small molecule classified as a phenyltetrazole derivative with an amide linker. Its core structure, belonging to the 2-aryl-2H-tetrazole-5-carboxamide class, has been investigated for photoaffinity labeling of aminergic GPCRs [1]. More specifically, this compound belongs to a series of benzamide/phenyltetrazole hybrids designed and evaluated as selective inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) to overcome multidrug resistance (MDR) in cancer [2]. The presence of the trifluoromethoxy (-OCF3) substituent is characteristic of the phenyltetrazole amide sub-series, which has been the subject of quantitative structure-activity relationship (QSAR) modeling to define structural requirements for ABCG2 inhibition [3].

Why Generic Substitution Fails for 2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide: Selectivity and SAR Divergence in Phenyltetrazole Isomers


In-class substitution of BCRP inhibitors is inadvisable due to critical divergence in activity driven by minor structural changes. In the foundational study by Gujarati et al., closely related phenyltetrazole amides (compounds 27 and 31) exhibited fold-resistance reversal values of 1.39 and 1.32 at 10 µM, respectively, highlighting that even small changes in aryl substitution drastically affect transporter inhibition potency [1]. Furthermore, switching from an amide to a urea linker (compound 38) altered the fold-resistance to 1.51, demonstrating that the linker chemistry itself is a non-interchangeable determinant of activity [1]. QSAR modeling by Bhardwaj et al. has mechanistically validated this vulnerability to substitution patterns, establishing strict physicochemical boundaries for ABCG2 inhibition that a generic replacement would likely violate [2].

Quantitative Differentiation Evidence for 2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide


BCRP-Mediated Multidrug Resistance Reversal Potency in H460/MX20 Cells

In the phenyltetrazole amide sub-series, this compound (designated as compound 27 in the source study) demonstrated superior BCRP inhibition compared to its close structural analog compound 31. At a concentration of 10 µM, compound 27 achieved a higher fold-resistance reversal value in the mitoxantrone-resistant H460/MX20 non-small cell lung cancer cell line [1].

BCRP Multidrug Resistance Phenyltetrazole

Selectivity Profile over P-glycoprotein (P-gp) Compared to Multi-Transporter Inhibitors

A key differentiator for this phenyltetrazole amide series is its reported selectivity for BCRP over P-glycoprotein (P-gp). Unlike broad-spectrum transporter inhibitors, the target compound and its analogs exhibited no reversal effect in the P-gp-overexpressing resistant cell line SW620/Ad300, confirming BCRP-selective action [1].

Transporter Selectivity BCRP P-glycoprotein

Predicted Physicochemical Descriptors for ABCG2 Inhibition vs. Inactive Analogs

A combined QSAR and Bayesian classification model built on a dataset of phenyltetrazole derivatives identified key structural features required for ABCG2 inhibition. This compound contains structural attributes consistent with the active class, whereas simple removal of the trifluoromethoxy group or modification of the amide linker places analogs in predicted inactive space [1].

QSAR ABCG2 Drug Design

Cytotoxicity Margin in Parental H460 Cells vs. Resistant Cells

The phenyltetrazole amide series, including this compound, was specifically tested for cytotoxicity in both parental H460 and resistant H460/MX20 cells. The fold-resistance reversal values were achieved at concentrations that did not independently cause significant cytotoxicity to the parental cells, indicating a functional MDR reversal rather than non-specific cell killing [1]. This contrasts with some older BCRP inhibitors like Ko143, which can exhibit higher inherent toxicity.

Cytotoxicity MDR Reversal Safety Margin

Optimal Application Scenarios for 2-(4-(4-(Trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide in Drug Discovery and Pharmacology


Selective BCRP Functional Knockout in MDR Cell Models

Use this compound at 10 µM to specifically block BCRP-mediated efflux in H460/MX20 or similar ABCG2-overexpressing cell lines. The demonstrated fold-resistance reversal (1.39) is sufficient to resensitize cancer cells to mitoxantrone without the P-gp cross-reactivity seen with classical inhibitors like verapamil [1]. Pair with a P-gp-selective inhibitor in multiplexed transporter studies.

Structure-Activity Relationship (SAR) Exploration for Phenyltetrazole ABCG2 Inhibitors

Employ this compound as the active cornerstone for a medicinal chemistry campaign. Its structural features—particularly the 4-trifluoromethoxybenzamido moiety and amide linker—are confirmed by QSAR models to be critical for ABCG2 inhibition [1]. Synthesize derivatives changing the aryl ring substitution or the linker type to generate a SAR table around this validated active hit.

In Silico Model Validation and Pharmacophore Development

Utilize the compound's activity data (fold resistance = 1.39) as a training or validation point for developing new Bayesian or machine-learning models to predict ABCG2 inhibition. Its position within the established QSAR model (r=0.825, Q2=0.570) provides a reference benchmark to test the predictive accuracy of novel algorithms [1]. This can guide virtual screening of compound libraries.

Comparator Benchmarking of Next-Generation BCRP Inhibitors

Include this compound as a well-characterized reference standard when profiling new chemical entities for BCRP inhibition. Its potency, close to that of the standard FTC (fold resistance ~1.5), makes it a realistic internal control to gauge the performance of novel scaffolds in the H460/MX20 reversal assay [1].

Quote Request

Request a Quote for 2-(4-(4-(trifluoromethoxy)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.